molecular formula C9H17NO B11920599 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol

Cat. No.: B11920599
M. Wt: 155.24 g/mol
InChI Key: NGRQMTNTFILNSV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a hydroxyl group. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and nitrogen atom play key roles in its reactivity and interactions. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing the compound’s biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol is unique due to its specific spirocyclic structure with both a hydroxyl group and dimethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5,5-dimethyl-4-azaspiro[2.5]octan-7-ol

InChI

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(10-8)3-4-9/h7,10-11H,3-6H2,1-2H3

InChI Key

NGRQMTNTFILNSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2(N1)CC2)O)C

Origin of Product

United States

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